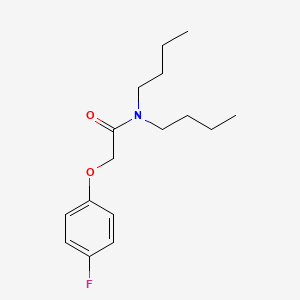

N,N-dibutyl-2-(4-fluorophenoxy)acetamide

Description

Properties

Molecular Formula |

C16H24FNO2 |

|---|---|

Molecular Weight |

281.371 |

IUPAC Name |

N,N-dibutyl-2-(4-fluorophenoxy)acetamide |

InChI |

InChI=1S/C16H24FNO2/c1-3-5-11-18(12-6-4-2)16(19)13-20-15-9-7-14(17)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |

InChI Key |

SUGHWGLIGVAARY-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)COC1=CC=C(C=C1)F |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthetic routes for N,N-dibutyl-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: React 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.

- Step 2: Perform nucleophilic substitution by reacting the intermediate with dibutylamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dichloromethane.

- Optimization Tips:

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine complementary techniques:

- 1H/13C NMR: Identify characteristic signals (e.g., fluorophenyl aromatic protons at δ 6.8–7.2 ppm, butyl chain methylene/methyl groups at δ 0.8–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ at m/z 312.18 for C16H23FNO2) .

- X-ray Crystallography (if crystalline): Resolve bond lengths/angles and verify stereochemistry using SHELX refinement .

Q. What in vitro assays are suitable for preliminary evaluation of the compound's bioactivity?

Methodological Answer:

- Antimicrobial Activity: Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

- Enzyme Inhibition: Test against targets like COX-2 or kinases using fluorometric/colorimetric kits .

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Apply SHELXL for structure solution, refining parameters like thermal displacement and occupancy .

- Validation: Compare bond lengths (e.g., C-F ~1.34 Å) and torsion angles with DFT-calculated values to confirm accuracy .

Q. What strategies address contradictory results in receptor binding assays for fluorophenoxy acetamides?

Methodological Answer:

- Assay Replication: Repeat experiments under standardized conditions (pH, temperature) to rule out variability .

- Orthogonal Validation: Use surface plasmon resonance (SPR) alongside radioligand binding to confirm affinity .

- Stereochemical Analysis: Investigate enantiomeric purity via chiral HPLC; impurities may explain inconsistent data .

Q. How can structure-activity relationships (SAR) be established for this compound derivatives?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace dibutyl with diethyl or diaryl groups) .

- Biological Testing: Corrogate activity data (e.g., IC50, Ki) with structural features using QSAR software (e.g., MOE).

- Statistical Analysis: Apply multivariate regression to identify critical parameters (e.g., logP, steric bulk) .

Q. What computational methods predict metabolic pathways and degradation products of this compound?

Methodological Answer:

- In Silico Tools: Use SwissADME to predict Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation) .

- Molecular Dynamics Simulations: Model interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .

- LC-MS Validation: Incubate with liver microsomes and analyze metabolites via high-resolution LC-MS .

Q. How can researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

- Stress Testing: Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 40°C/75% RH for 14 days .

- Analytical Monitoring: Quantify degradation via HPLC-UV (e.g., C18 column, acetonitrile/water mobile phase).

- Kinetic Modeling: Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.